REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[F:12].[CH3:13]CN(CC)CC.CN(C=O)C>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:11]=[CH:13][NH:8]2)=[CH:4][C:3]=1[F:12]
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Name
|
|
Quantity
|
24.5 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)F
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Name
|
DMF-DIPA
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Quantity
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39 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 130° C. for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 2 L dry round bottom flask
|
Type
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CUSTOM
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Details
|
After removal of the volatiles the residue
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Type
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DISSOLUTION
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Details
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was dissolved in a mixture of toluene (650 mL) and acetic acid (390 mL)
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Type
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ADDITION
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Details
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followed by addition of iron powder (55 g) and silica gel (50 g)
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Type
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TEMPERATURE
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Details
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The dark red mixture was heated to 100° C. with vigorous stirring
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Type
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TEMPERATURE
|
Details
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after refluxing for 20 min
|
Duration
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20 min
|
Type
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CUSTOM
|
Details
|
completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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WASH
|
Details
|
The cake was washed thoroughly with EtOAc
|
Type
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WASH
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Details
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The combined filtrates were washed with sat. aq. Na2S2O5, sat. aq. NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with 5/1 hexanes/CH2Cl2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C=CNC2=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |